molecular formula C5H9NO3 B556456 N-Acetyl-beta-alanine CAS No. 3025-95-4

N-Acetyl-beta-alanine

Cat. No.: B556456
CAS No.: 3025-95-4
M. Wt: 131,13 g/mole
InChI Key: LJLLAWRMBZNPMO-UHFFFAOYSA-N
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Description

N-Acetyl-beta-alanine is an organic compound characterized by the presence of an acetyl group attached to the nitrogen atom of beta-alanine. It is a white crystalline solid that is soluble in water and alcohol. This compound exhibits properties typical of amino acids, containing both an acetyl functional group and a beta-alanine functional group .

Mechanism of Action

Target of Action

The primary target of N-Acetyl-beta-alanine is the enzyme This compound deacetylase . This enzyme belongs to the family of hydrolases, which act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .

Mode of Action

This compound interacts with its target enzyme, this compound deacetylase, through a chemical reaction. The enzyme catalyzes the conversion of this compound and water into acetate and beta-alanine . This reaction is a part of the beta-alanine metabolism .

Biochemical Pathways

This compound participates in the beta-alanine metabolism . It is involved in the synthesis of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . The synthesis of beta-alanine occurs through the aspartic acid pathway, which is simple and efficient .

Pharmacokinetics

It is known that the compound is involved in the metabolism of animals, plants, and microorganisms . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the production of acetate and beta-alanine . Beta-alanine plays various roles in the metabolism of animals, plants, and microorganisms. For example, in animals, beta-alanine can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in plants, it was found that sunflower roots that were submerged for 24 hours had significantly lower absorption capacity for beta-alanine and would release more beta-alanine into the environment than under normal conditions . This suggests that beta-alanine in plants may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .

Biochemical Analysis

Biochemical Properties

N-Acetyl-beta-alanine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is the direct synthesis precursor of pantothenic acid (vitamin B5), a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For example, in plants, this compound may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in animals, this compound can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Subcellular Localization

The information provided is based on the current understanding and may be subject to change as new research findings emerge .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-beta-alanine is typically synthesized through the reaction of beta-alanine with acetic anhydride under acidic conditions. The reaction proceeds as follows:

Beta-alanine+Acetic anhydrideThis compound+Acetic acid\text{Beta-alanine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Beta-alanine+Acetic anhydride→this compound+Acetic acid

The reaction mixture is then subjected to crystallization to purify the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where beta-alanine and acetic anhydride are reacted under controlled temperature and pressure conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and this compound deacetylase enzyme.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical reactivity and biological functions compared to its non-acetylated counterpart, beta-alanine.

Properties

IUPAC Name

3-acetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLLAWRMBZNPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184343
Record name N-Acetyl-beta-alanine
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3025-95-4
Record name Acetyl-β-alanine
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Record name N-acetyl-β-alanine
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Record name N-ACETYL-BETA-ALANINE
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Record name N-Acetyl-beta-alanine
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Synthesis routes and methods I

Procedure details

To a solution of β-alanine (2.25 g, 25 mmol) in aq. NaHCO3 (15 mL) was added acetonitrile (15 mL) and acetic anhydride (2.55 g, 25 mmol). The reaction mixture was stirred at room temperature for 3 h. Acetic anhydride (2.55 g, 25 mmol) was added and after 2 h and pH was adjusted to 4-5 by addition of NaH2PO4.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Utilizing the procedure for converting 40a to 41a, 127 (0.10 g, 0.19 mmol) gave 128 (29 mg, 39%) as a fluffy solid after flash chromotography (silica, 10:1.2:1.2 ethanol/H2O/NH4OH).
Name
ethanol H2O NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
40a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
41a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the metabolic significance of N-Acetyl-beta-alanine?

A1: this compound is a naturally occurring metabolite found in human plasma and stool. While its exact function remains unclear, research suggests a potential link between this compound levels and diet quality. [] For instance, a study observed a positive association between this compound levels and the Healthy Eating Index (HEI) score in both plasma and stool samples. [] This suggests that diet, and potentially gut microbiome activity, may influence the levels of this metabolite.

Q2: Is there an enzyme responsible for the deacetylation of this compound?

A2: Yes, an enzyme called this compound deacetylase catalyzes the removal of the acetyl group from this compound. [] This enzyme is distinct from other deacetylases like acylase I, II, and III. [] While its specific role in this compound metabolism needs further investigation, its presence highlights the dynamic regulation of this metabolite within biological systems.

Q3: How is this compound synthesized in the laboratory?

A3: A synthetic method for producing this compound nitrate has been patented. [] This method involves a two-step process. First, beta-alanine reacts with acetic anhydride in glacial acetic acid to produce this compound. This product is then reacted with nitric acid to form this compound nitrate. This method boasts high yield and purity, with the added benefit of environmentally friendly practices as the byproducts can be reused. []

Q4: Does this compound play a role in mercapturic acid metabolism?

A4: While not directly involved, an enzyme capable of N-deacetylating S-aryl and S-aralkylmercapturic acids has been isolated and characterized. [] This enzyme shares substrate specificity similarities with acylase III but remains distinct from this compound deacetylase. [] This finding highlights the complexity of deacetylation processes within the body and warrants further investigation into potential overlaps between these metabolic pathways.

Q5: Are there any known genetic factors influencing this compound levels?

A5: Research suggests a potential interaction between genetic variations and this compound levels. [] One study found significant interactions between the HEI score and specific single nucleotide polymorphisms (SNPs) on the levels of certain metabolites, including this compound. [] These findings underscore the intricate interplay between genes and diet in shaping an individual's metabolic profile.

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